molecular formula C14H22N2O4S3 B2870897 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide CAS No. 2034335-99-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2870897
CAS No.: 2034335-99-2
M. Wt: 378.52
InChI Key: GTMZRHIWQWDXHH-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a piperidin-4-yl core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 5-methylthiophene-2-sulfonamide moiety. This compound’s structure combines a sulfone group (from the tetrahydrothiophene ring oxidation) and a sulfonamide functional group, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S3/c1-11-2-3-14(21-11)23(19,20)15-12-4-7-16(8-5-12)13-6-9-22(17,18)10-13/h2-3,12-13,15H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMZRHIWQWDXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxidized tetrahydrothiophene.

    Thiophene Sulfonamide Introduction: The final step involves the sulfonation of the thiophene ring, followed by the coupling of the sulfonamide group to the piperidine-tetrahydrothiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Piperidine 1,1-dioxidotetrahydrothiophen-3-yl, 5-methylthiophene-2-sulfonamide Sulfonamide, Sulfone, Thiophene Enzyme inhibition, CNS-targeted therapies
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Oxazolidinone Trifluoromethylphenyl, Cyclohexene, Methoxybenzene Sulfonamide, Oxazolidinone, Trifluoromethyl Antimicrobial agents, Kinase inhibitors
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine 4-Fluorophenyl, Hydroxymethyl, Isopropyl Sulfonamide, Fluorophenyl, Hydroxymethyl Anticancer, Antiviral agents

Key Findings

Sulfonamide Group Positioning: The target compound’s sulfonamide is directly linked to a thiophene ring, which contrasts with the pyrimidine-linked sulfonamide in or the oxazolidinone-associated sulfonamide in . Thiophene sulfonamides are known for enhanced metabolic stability compared to benzene derivatives due to reduced oxidative susceptibility .

Impact of Sulfone and Piperidine Scaffold: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which increases polarity and may improve solubility compared to the trifluoromethylphenyl group in .

Methyl Group Effects :

  • The 5-methyl substitution on the thiophene ring likely enhances lipophilicity, favoring blood-brain barrier penetration, a feature absent in the hydroxymethyl-containing pyrimidine derivative .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-methylthiophene-2-sulfonamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by:

  • Tetrahydrothiophene moiety
  • Piperidine ring
  • Methylthiophene sulfonamide group

The molecular formula for this compound is C15H23N3O4SC_{15}H_{23}N_3O_4S with a molecular weight of approximately 341.4 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may act on GPCRs, influencing various signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may share this property.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains.
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may be relevant in treating conditions such as arthritis.
  • Neurological Effects : Investigations into its efficacy in neurological disorders indicate promise for applications in migraine treatment and other related conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tetrahydrothiophene and piperidine structures contributes significantly to its pharmacological profile. Modifications to these moieties can enhance selectivity and potency against specific biological targets.

Structural FeatureImpact on Activity
Tetrahydrothiophene MoietyEnhances interaction with target proteins
Piperidine RingIncreases solubility and bioavailability
Sulfonamide GroupContributes to anti-inflammatory properties

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation, this compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests its potential utility in developing anti-inflammatory therapies.

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